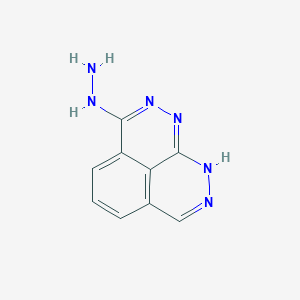
3-Hydrazino-1,2,8,9-tetraazaphenalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazino-1,2,8,9-tetraazaphenalene is a chemical compound with the molecular formula C9H8N6. It is known for its unique structure, which includes a hydrazino group attached to a tetraazaphenalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazino-1,2,8,9-tetraazaphenalene typically involves the reaction of hydrazine with a suitable precursor containing the tetraazaphenalene ring. One common method involves the reaction of 1,2,8,9-tetraazaphenalene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrazine and tetraazaphenalene precursors. The reaction conditions are carefully monitored to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazino-1,2,8,9-tetraazaphenalene undergoes several types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazino derivatives.
Applications De Recherche Scientifique
3-Hydrazino-1,2,8,9-tetraazaphenalene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as a cardiovascular agent and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydrazino-1,2,8,9-tetraazaphenalene involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
3-Hydrazino-1,2,8,9-tetraazaphenalene can be compared with other similar compounds, such as:
1,2,4,5-Tetrazine: Known for its high nitrogen content and energetic properties.
Hydrazine derivatives: Used in various chemical reactions and as precursors for other compounds.
Azo compounds: Formed through the oxidation of hydrazino groups and used in dye and pigment industries.
Propriétés
Numéro CAS |
15527-07-8 |
|---|---|
Formule moléculaire |
C9H8N6 |
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
2,3,11,12-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9(13),10-hexaen-4-ylhydrazine |
InChI |
InChI=1S/C9H8N6/c10-12-8-6-3-1-2-5-4-11-13-9(7(5)6)15-14-8/h1-4H,10H2,(H,12,14)(H,13,15) |
Clé InChI |
RGSQKHGIBGKBQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=NN=C3NN=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


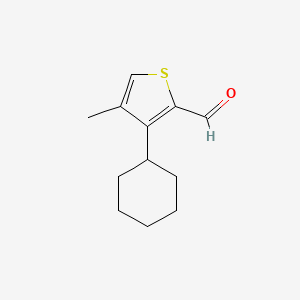
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
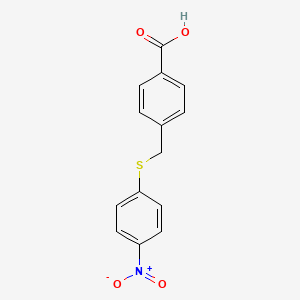
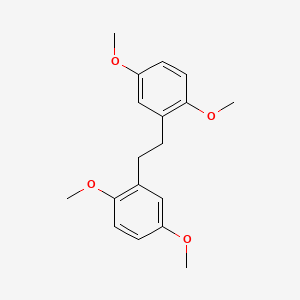
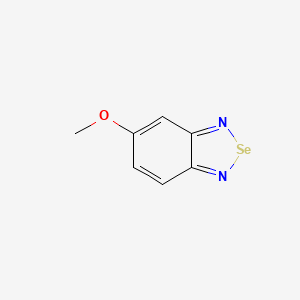
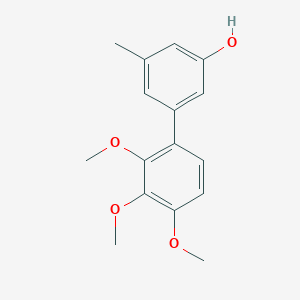
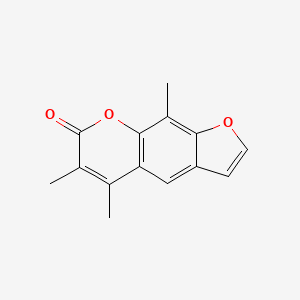
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
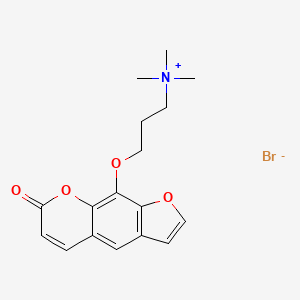
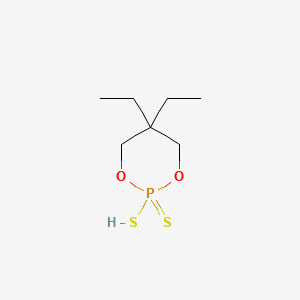
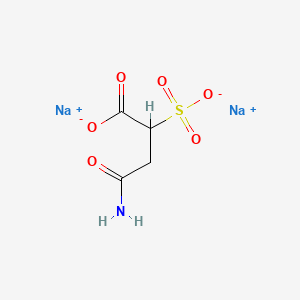
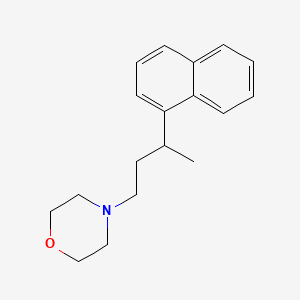
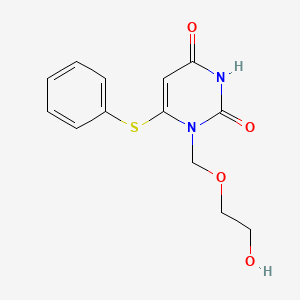
![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)
